molecular formula C30H29ClN6O3 B1684480 Neratinib CAS No. 698387-09-6

Neratinib

Cat. No. B1684480
M. Wt: 557 g/mol
InChI Key: JWNPDZNEKVCWMY-VQHVLOKHSA-N
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Description

Neratinib is a protein kinase inhibitor used to treat breast cancer that overexpresses the HER2 receptor . It is used to treat patients with HER2-overexpressed or amplified breast cancer that has been previously treated with trastuzumab .


Molecular Structure Analysis

The molecular formula of Neratinib is C30H29ClN6O3 . The compound molecular weight is 673.115 . The chemical formula according to the International Union of Pure and Applied Chemistry (IUPAC) is (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide .


Chemical Reactions Analysis

Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4 . This prevents autophosphorylation of tyrosine residues on the receptor and reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .


Physical And Chemical Properties Analysis

Neratinib has a molecular weight of 557.04 g/mol . It is soluble in DMSO at 8 mg/mL .

Scientific Research Applications

1. Neratinib in Breast Cancer Treatment

  • HER2-Positive Breast Cancer : Neratinib is an irreversible inhibitor of the human epidermal growth factor receptors HER1, HER2, and HER4, showing effectiveness primarily in HER2-positive breast cancer treatment. It is approved in the USA for the extended adjuvant treatment of HER2-positive early-stage breast cancer patients who have previously undergone a trastuzumab-based adjuvant regimen (Deeks, 2017).
  • Extended Adjuvant Therapy : A study demonstrated that 12 months of neratinib treatment significantly improved 2-year invasive disease-free survival in women with HER2-positive breast cancer after chemotherapy and trastuzumab-based adjuvant therapy (Chan et al., 2016).
  • Combination Therapies : Neratinib has been explored in combination with other inhibitors for its efficacy in HER2-positive cancers. For instance, combining neratinib with inhibitors of CDK4/6, mTOR, and MEK in HER2-positive cancers showed promising results (Zhao et al., 2021).

2. Neratinib in Other Cancer Types

  • Reversing Drug Resistance : Neratinib has shown the capability to reverse ATP-Binding Cassette B1-mediated chemotherapeutic drug resistance in vitro and in vivo, enhancing the sensitivity of cells to ABCB1 substrates (Zhao et al., 2012).
  • Potential in Treating Mutant RAS and Osimertinib-Resistant Tumours : Recent studies indicate neratinib's potential as a therapeutic agent for mutant RAS and osimertinib-resistant tumors, expanding its scope beyond HER2-positive cancers (Dent et al., 2022).

3. Clinical Trials and Safety Profiles

  • Clinical Trials : Various clinical trials have assessed neratinib's safety and efficacy in different stages of breast cancer, including metastatic, adjuvant, neoadjuvant, and extended adjuvant settings (Tiwari et al., 2016).
  • Tolerability and Side Effects : Studies like the CONTROL trial have focused on improving the tolerability of neratinib, particularly managing its primary side effect, diarrhea, to ensure patient compliance (Barcenas et al., 2020).

Safety And Hazards

Neratinib is considered hazardous and can cause skin irritation, serious eye irritation, reproductive toxicity, and specific target organ toxicity . The most common adverse effect is diarrhea, which affects nearly all patients .

Future Directions

Neratinib has shown promising efficacy in patients with breast cancer, which is at least non-inferior compared to previous therapeutic regimens . It has the potential to effectively control and prevent brain metastasis in patients with advanced breast cancer, providing a therapeutic strategy for HER2-positive breast cancer . Current research in anti-HER2 therapy is focusing on developing novel TKIs, ADCs, bispecific antibodies, CAR-T, immunotherapy, and inhibiting protein production or increasing degradation .

properties

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNPDZNEKVCWMY-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220132
Record name Neratinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4. This prevents auotphoshorylation of tyrosine residues on the receptor and reduces oncogenic signalling through the mitogen-activated protein kinase and Akt pathways.
Record name Neratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11828
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Product Name

Neratinib

CAS RN

698387-09-6
Record name Neratinib
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URL https://commonchemistry.cas.org/detail?cas_rn=698387-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Neratinib [USAN:INN]
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Record name Neratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Neratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Source European Chemicals Agency (ECHA)
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Record name NERATINIB
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,200
Citations
ED Deeks - Drugs, 2017 - Springer
… This article summarizes the milestones in the development of neratinib leading to this first … acid may also reduce exposure to neratinib [5, 20]; consequently, neratinib should not be …
Number of citations: 110 link.springer.com
K Feldinger, A Kong - Breast Cancer: Targets and Therapy, 2015 - Taylor & Francis
… the preclinical as well as clinical data on neratinib. As a pan-HER … Neratinib has been shown to be effective against HER2-overexpressing or mutant tumors in vitro and in vivo. Neratinib …
Number of citations: 97 www.tandfonline.com
JW Park, MC Liu, D Yee, C Yau… - … England Journal of …, 2016 - Mass Medical Soc
… neoadjuvant chemotherapy plus the tyrosine kinase inhibitor neratinib with control. Eligible women were … Neratinib was evaluated against control with regard to 10 biomarker signatures (…
Number of citations: 340 www.nejm.org
SR Tiwari, P Mishra, J Abraham - Clinical breast cancer, 2016 - Elsevier
… Neratinib is currently being tested in a number of … of neratinib in the metastatic, adjuvant, neoadjuvant, and extended adjuvant settings along with the ongoing clinical trials of neratinib in …
Number of citations: 67 www.sciencedirect.com
A Chan, S Delaloge, FA Holmes, B Moy, H Iwata… - The Lancet …, 2016 - thelancet.com
Background Neratinib, an irreversible tyrosine-kinase inhibitor of HER1, HER2, and HER4, has clinical activity in patients with HER2-positive metastatic breast cancer. We aimed to …
Number of citations: 585 www.thelancet.com
KK Wong, PM Fracasso, RM Bukowski, TJ Lynch… - Clinical cancer …, 2009 - AACR
… We show that neratinib is well tolerated at the maximal tolerated dose of 320 mg once daily. … These clinical data strongly implicate neratinib as an effective treatment option for these two …
Number of citations: 377 aacrjournals.org
M Martin, J Bonneterre, CE Geyer Jr, Y Ito, J Ro… - European journal of …, 2013 - Elsevier
… The non-inferiority of neratinib was not demonstrated when compared with lapatinib plus … Median PFS for neratinib was 4.5 months versus 6.8 months for lapatinib plus capecitabine …
Number of citations: 162 www.sciencedirect.com
A Canonici, M Gijsen, M Mullooly, R Bennett… - Oncotarget, 2013 - ncbi.nlm.nih.gov
… were significantly more sensitive to neratinib, we investigated the effect of neratinib on HER2 signalling in two HER2 positive breast cell lines. One hour of neratinib (2 nM) treatment did …
Number of citations: 158 www.ncbi.nlm.nih.gov
L Gandhi, R Bahleda, SM Tolaney… - Journal of Clinical …, 2014 - researchgate.net
… On the basis of preclinical data suggesting synergy of HER2 inhibition and mTOR inhibition in breast and lung cancer models, we conducted a phase I combination study of neratinib, a …
Number of citations: 208 www.researchgate.net
A Chan, B Moy, J Mansi, B Ejlertsen, FA Holmes… - Clinical breast …, 2021 - Elsevier
… with neratinib after trastuzumab-based therapy was investigated in the phase III ExteNET trial, in which 1 year of neratinib … The efficacy of neratinib was confirmed at the 5-year analysis (…
Number of citations: 168 www.sciencedirect.com

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